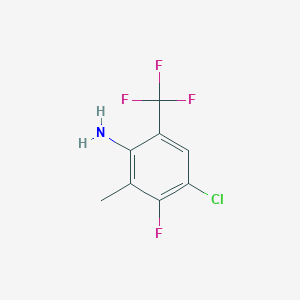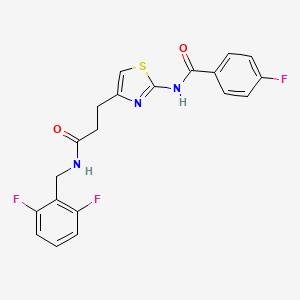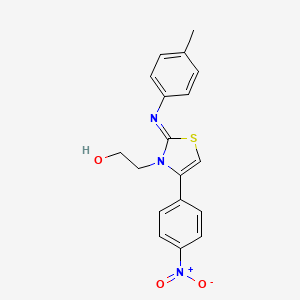
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that contains several functional groups, including a benzofuran, thiazole, and pyrazole ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a benzofuran ring (a fused benzene and furan ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a pyrazole ring (a five-membered ring with two nitrogens). The exact structure would depend on the positions of these rings relative to each other .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the nitrogen in the pyrazole ring might act as a nucleophile in certain reactions. The benzofuran ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Applications De Recherche Scientifique
Antibacterial Activity
Thiazoles are known to exhibit antibacterial properties . The presence of the thiazole ring in the compound could potentially contribute to its antibacterial activity.
Antifungal Activity
Thiazole derivatives have been reported to possess antifungal properties . This suggests that the compound could be used in the development of antifungal agents.
Anti-inflammatory Activity
Thiazoles have also been associated with anti-inflammatory effects . This compound could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
Thiazole derivatives have shown potential in the field of antitumor research . This compound could be explored for its potential antitumor properties.
Antidiabetic Activity
Thiazoles have been linked to antidiabetic effects . This suggests that the compound could be used in the development of antidiabetic drugs.
Antiviral Activity
Thiazoles have demonstrated antiviral properties . This compound could potentially be used in the development of antiviral agents.
Antioxidant Activity
Thiazoles are known to exhibit antioxidant properties . This suggests that the compound could be used in the development of antioxidant agents.
Antimicrobial Activity
Benzofuran derivatives have been found to be effective antimicrobial agents . This compound, which contains a benzofuran ring, could potentially be used in the development of new antimicrobial drugs.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-3-23-9-8-13(22-23)18(24)21-19-20-14(11-27-19)16-10-12-6-5-7-15(25-4-2)17(12)26-16/h5-11H,3-4H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTKKVNXPXETFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2670313.png)

![2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2670315.png)
![N-(2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2670318.png)
![1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2670319.png)
![5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2670321.png)
![3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2670323.png)

![7-[(3-Chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2670326.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2670330.png)

![1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone](/img/structure/B2670335.png)
![5-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2670336.png)